molecular formula C13H13N3O6S B14386361 N-(Dimethylsulfamoyl)-5-nitro-N-phenylfuran-2-carboxamide CAS No. 89811-24-5

N-(Dimethylsulfamoyl)-5-nitro-N-phenylfuran-2-carboxamide

Cat. No.: B14386361
CAS No.: 89811-24-5
M. Wt: 339.33 g/mol
InChI Key: AYRLLKPPJVAYGJ-UHFFFAOYSA-N
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Description

N-(Dimethylsulfamoyl)-5-nitro-N-phenylfuran-2-carboxamide is a complex organic compound with a unique structure that combines a furan ring, a nitro group, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dimethylsulfamoyl)-5-nitro-N-phenylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Dimethylsulfamoyl)-5-nitro-N-phenylfuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-(Dimethylsulfamoyl)-5-nitro-N-phenylfuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Dimethylsulfamoyl)-5-nitro-N-phenylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylsulfamoyl chloride: A related compound used in similar synthetic applications.

    5-Nitrofuran-2-carboxamide: Shares the furan and nitro functionalities but lacks the dimethylsulfamoyl group.

Uniqueness

N-(Dimethylsulfamoyl)-5-nitro-N-phenylfuran-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

89811-24-5

Molecular Formula

C13H13N3O6S

Molecular Weight

339.33 g/mol

IUPAC Name

N-(dimethylsulfamoyl)-5-nitro-N-phenylfuran-2-carboxamide

InChI

InChI=1S/C13H13N3O6S/c1-14(2)23(20,21)15(10-6-4-3-5-7-10)13(17)11-8-9-12(22-11)16(18)19/h3-9H,1-2H3

InChI Key

AYRLLKPPJVAYGJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N(C1=CC=CC=C1)C(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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